molecular formula C15H28N2O3S B2941275 (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate CAS No. 1097880-26-6

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

Cat. No.: B2941275
CAS No.: 1097880-26-6
M. Wt: 316.46
InChI Key: OSFSLHGOXVVNSS-HZBHDWBUSA-N
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Description

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butylsulfinyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group is introduced through a sulfoxidation reaction using tert-butyl sulfoxide as the reagent.

    Formation of the Iminomethyl Group: The iminomethyl group is formed through a condensation reaction between the piperidine ring and an aldehyde or ketone.

    Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the iminomethyl group to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but lacks the tert-butylsulfinyl group.

    tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of the iminomethyl group.

Uniqueness

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is unique due to the presence of the tert-butylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-[[(S)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/t21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFSLHGOXVVNSS-NRFANRHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=N[S@@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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